Home > Products > Screening Compounds P96539 > N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide - 2034372-48-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Catalog Number: EVT-2834783
CAS Number: 2034372-48-8
Molecular Formula: C14H14N6O2
Molecular Weight: 298.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: These compounds represent a series of novel derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. They were evaluated for antimicrobial activity and showed good to moderate effectiveness against tested microorganisms [].

Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide. Variations lie in the substituents at the 3-position of the pyridazine ring and the presence of benzamide or sulfonamide moieties, highlighting the exploration of structure-activity relationships around this core structure.

Reference:

N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: This compound acts as a Lin28 inhibitor, disrupting the LIN28B-let-7-PBK pathway. It shows promising results in preclinical studies against Group 3 medulloblastoma (G3 MB), reducing cell viability and tumor growth [, ].

Relevance: Similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide, this compound contains the [, , ]triazolo[4,3-b]pyridazine system. The key difference is the presence of a methyl group at the 3-position of the triazole ring and the N-methyl-N-phenylacetamide substituent at the 6-position of the pyridazine ring in compound 1632. These structural modifications likely influence its interaction with Lin28 and subsequent biological activity.

Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide. The differences lie in the substitution at the 3-position of the pyridazine ring, where SGX523 has a thioquinoline group and a 1-methyl-1H-pyrazole substituent at the 6-position. These structural variations likely contribute to the different biological activities and metabolic profiles of the two compounds.

Reference:

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) and 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: These compounds demonstrate functional selectivity for specific non-α1 GABAA receptors and were investigated for their potential to induce physical dependence. Unlike benzodiazepines, these compounds showed a reduced propensity for physical dependence in mice [].

Relevance: Both compounds, while structurally distinct from N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide, highlight the exploration of heterocyclic scaffolds, particularly those containing triazole rings, for modulating GABAergic signaling. This suggests that the [, , ]triazolo[4,3-b]pyridazine core of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide could potentially interact with similar biological targets.

Reference:

Relevance: Both Compound 1 and N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide share the [, , ]triazolo[4,3-b]pyridazine core. The key difference lies in the substituents at the 3-position of the pyridazine ring. While N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide has an ethoxy group, compound 1 has a more complex substituent incorporating a naphthyridine ring and an isothiazole ring. This difference highlights how structural modifications to the core scaffold can significantly impact the compound's metabolic profile and potential for toxicity.

Reference:

7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound is investigated for its potential in treating noise phobia in companion animals, particularly dogs. The research focuses on its non-sedative therapeutic effects [].

Reference:

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

Compound Description: This compound acts as an inhibitor of the first bromodomain of human BRD4 [].

Overview

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel compound that integrates a triazole and pyridazine moiety with nicotinamide. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure suggests it may exhibit bioactivity related to various biological targets, possibly functioning as an inhibitor or modulator in biochemical pathways.

Source

The compound is synthesized through various methods that involve the reaction of specific precursors, often utilizing techniques from organic synthesis. The literature indicates that derivatives of triazoles and pyridazines are commonly explored for their therapeutic benefits.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It can be classified as a triazole derivative due to its triazole ring and a nicotinamide derivative due to the presence of the nicotinamide group.

Synthesis Analysis

Methods

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  2. Pyridazine Integration: The introduction of the pyridazine moiety often requires diazotization or similar reactions that facilitate the formation of nitrogen-containing rings.
  3. Final Coupling with Nicotinamide: The final step usually involves coupling reactions where the triazole-pyridazine intermediate is reacted with nicotinamide under appropriate conditions.

Technical Details

The synthesis may involve reagents such as ethyl iodide for ethoxylation and various catalysts or solvents depending on the specific reaction conditions. Temperature control and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide features:

  • A central triazole ring fused with a pyridazine ring.
  • An ethoxy group attached at position six of the triazole.
  • A nicotinamide moiety linked via a methyl group.

Data

The molecular formula can be represented as C14H16N4O2C_{14}H_{16}N_4O_2. Its molecular weight is approximately 288.31 g/mol. The compound's structural integrity can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide can participate in several chemical reactions:

  1. Nucleophilic Substitutions: The nitrogen atoms in the triazole and pyridazine rings can undergo nucleophilic attack.
  2. Oxidation and Reduction: Functional groups present may allow for redox reactions.
  3. Hydrolysis: The ester or amide bonds could be hydrolyzed under acidic or basic conditions.

Technical Details

Reactions are typically conducted in controlled environments to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography are used to monitor progress.

Mechanism of Action

Process

The mechanism of action for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that compounds with similar structures often act as inhibitors for kinases or other enzymes involved in cancer pathways, suggesting potential therapeutic uses in oncology.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water and ethanol due to its multiple functional groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically determined experimentally.
  • Stability: Stability under various pH conditions should be assessed.
  • Reactivity: Reactivity towards electrophiles and nucleophiles based on its functional groups.

Relevant data can be gathered through experimental studies focusing on solubility tests and stability assessments under different environmental conditions.

Applications

Scientific Uses

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: In studies investigating enzyme inhibition or receptor modulation.
  3. Agricultural Chemistry: Possible use as a pesticide or herbicide due to its heterocyclic nature.

Future research could further elucidate its pharmacological profile and expand its applications in various fields of science.

Properties

CAS Number

2034372-48-8

Product Name

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C14H14N6O2

Molecular Weight

298.306

InChI

InChI=1S/C14H14N6O2/c1-2-22-13-6-5-11-17-18-12(20(11)19-13)9-16-14(21)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3,(H,16,21)

InChI Key

SJOLFECMHVIYPX-UHFFFAOYSA-N

SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CC=C3)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.